CAS Number: 98899-30-0
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24
Summary: This compound has been found to have anti-inflammatory activity.
Results: The compound was found to inhibit inflammation in macrophages stimulated by LPSEc.
Summary: This compound is used as an important intermediate in organic synthesis.
Methods: The preparation method for “2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile” is relatively simple.
Results: The compound is successfully synthesized and used as an intermediate in further reactions.
2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound characterized by its unique structure, which includes a thiophene ring fused with a benzene-like moiety. Its molecular formula is C9H8N2OS, and it has a molecular weight of approximately 180.24 g/mol. The compound features an amino group and a carbonitrile group, contributing to its potential reactivity and biological activity. It is often represented in chemical databases under the CAS number 98899-30-0 and is known for its centrosymmetric properties .
2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile has been studied for its biological activities, particularly in pharmacological contexts. Preliminary studies suggest that it may exhibit:
The synthesis of 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile interacts with biological targets. These studies may include:
Several compounds share structural similarities with 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Aminoacridone | C13H9N3O | Contains an acridine structure; known for antimicrobial properties. |
4-Aminoquinoline | C9H10N2 | Exhibits antimalarial activity; shares an amino group but lacks the thiophene ring. |
Benzothiazole derivatives | Varies | Often studied for their antimicrobial and anticancer properties; structurally related but differ in ring composition. |
The uniqueness of 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile lies in its specific combination of the thiophene and carbonitrile functionalities along with its potential biological activities that are not commonly found in other similar compounds. This makes it a promising candidate for further research and development in medicinal chemistry .
The Gewald reaction, first reported in the 1960s, remains the most efficient method for synthesizing 2-aminothiophene derivatives, including 2-amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile. The reaction typically involves three components: a ketone, an α-cyanoester, and elemental sulfur, facilitated by a base such as morpholine or diethylamine.
The mechanism proceeds via a Knoevenagel condensation between the ketone (e.g., cyclohexanone) and the α-cyanoester, forming an α,β-unsaturated nitrile intermediate. Subsequent sulfur incorporation remains debated, but computational studies suggest polysulfide intermediates form through nucleophilic degradation or protonation-induced pathways. Cyclization and tautomerization yield the 2-aminothiophene core, with aromatization occurring under oxidative conditions.
Key Steps:
Variants of the Gewald reaction accommodate diverse substrates and conditions:
The four-component modification introduces amines (e.g., primary/secondary amines) to yield 2-amino-3-carboxamide derivatives, broadening functional group compatibility. Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes.